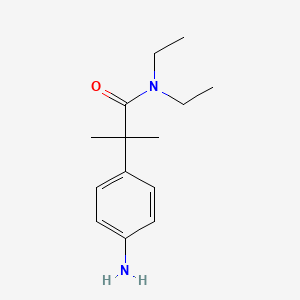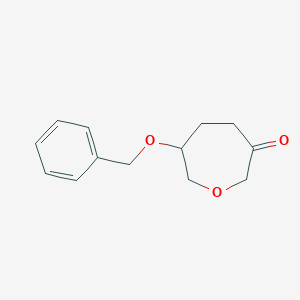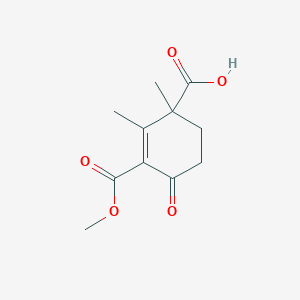
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is an organic compound with the molecular formula C16H23ClO4 It is a derivative of benzoic acid and features a chloro substituent and two methoxypropyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The methoxypropyl groups can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The methoxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products can include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
科学的研究の応用
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester and chloro functional groups.
Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate depends on its application. In biological systems, it may act as a substrate for esterases, leading to the release of active compounds. The chloro group can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-3,5-dimethoxybenzoate
- Methyl 2-chloro-3,5-diethoxybenzoate
- Methyl 2-chloro-3,5-bis(2-methoxyethyl)benzoate
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is unique due to the presence of two methoxypropyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
分子式 |
C16H23ClO4 |
|---|---|
分子量 |
314.80 g/mol |
IUPAC名 |
methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate |
InChI |
InChI=1S/C16H23ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h10-11H,4-9H2,1-3H3 |
InChIキー |
KBUIMSJYTHTVCZ-UHFFFAOYSA-N |
正規SMILES |
COCCCC1=CC(=C(C(=C1)C(=O)OC)Cl)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)

![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)



![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)



